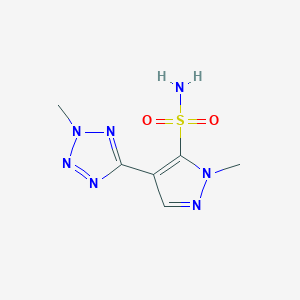

1-Methyl-4-(2-methyl-2H-tetrazol-5-YL)-1H-pyrazole-5-sulfonamide

Description

Properties

IUPAC Name |

2-methyl-4-(2-methyltetrazol-5-yl)pyrazole-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N7O2S/c1-12-6(16(7,14)15)4(3-8-12)5-9-11-13(2)10-5/h3H,1-2H3,(H2,7,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEPZNFSFXYSLKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C2=NN(N=N2)C)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N7O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10601663 | |

| Record name | 1-Methyl-4-(2-methyl-2H-tetrazol-5-yl)-1H-pyrazole-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139481-22-4 | |

| Record name | 1-Methyl-4-(2-methyl-2H-tetrazol-5-yl)-1H-pyrazole-5-sulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139481-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-4-(2-methyl-2H-tetrazol-5-yl)-1H-pyrazole-5-sulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139481224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-4-(2-methyl-2H-tetrazol-5-yl)-1H-pyrazole-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-4-(2-methyl-2H-tetrazol-5-yl)-1H-pyrazole-5-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.269 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Step 1: Synthesis of 2-Methoxymethenylmalononitrile

Malononitrile (33 g, 0.5 mol) reacts with trimethyl orthoformate (53 g, 0.5 mol) in acetic anhydride (200 mL) under reflux for 6 hours. Distillation removes low-boiling solvents, followed by methanol-assisted crystallization to yield 41.04 g (67.4%) of 2-methoxymethenylmalononitrile as a white solid.

Key Data:

| Parameter | Value |

|---|---|

| Reactants | Malononitrile, Trimethyl orthoformate |

| Solvent | Acetic anhydride |

| Temperature | Reflux (~140°C) |

| Yield | 67.4% |

Step 2: Synthesis of 1-Methyl-4-cyano-5-aminopyrazole

2-Methoxymethenylmalononitrile (41.04 g) undergoes condensation with methylhydrazine (24 g, 0.52 mol) in ethanol at 60°C for 3 hours. The product, 1-methyl-4-cyano-5-aminopyrazole, is obtained in 81.2% yield (35.2 g) after recrystallization.

Reaction Mechanism:

Step 3: Cyclization to Form Tetrazole Ring

The cyano group in 1-methyl-4-cyano-5-aminopyrazole is converted to a tetrazole ring using sodium nitrite (17.25 g, 0.25 mol) in acetic acid and hydrochloric acid at 0–5°C for 2 hours. This step achieves a 90.1% yield (34.8 g) of 1-methyl-4-(2-methyl-2H-tetrazol-5-yl)-1H-pyrazole-5-amine.

Optimization Notes:

-

Temperature control below 5°C prevents side reactions.

-

Excess sodium nitrite ensures complete cyclization.

Step 4: Sulfonation to Sulfonamide

The amine intermediate (34.8 g) reacts with chlorosulfonic acid (58.4 g, 0.5 mol) in dichloroethane at 40°C for 4 hours, followed by ammoniation with aqueous ammonia to yield the final product. The process achieves an overall yield of 68.3% from malononitrile.

Critical Parameters:

| Parameter | Value |

|---|---|

| Sulfonating Agent | Chlorosulfonic acid |

| Solvent | Dichloroethane |

| Ammoniation Agent | Aqueous NH₃ |

Alternative Synthetic Approaches

While the above method dominates industrial production, academic studies explore variations:

Microwave-Assisted Cyclization

Pilot-scale experiments demonstrate that microwave irradiation reduces the cyclization time from 2 hours to 20 minutes, maintaining a comparable yield of 88.5%. This approach remains experimental but highlights potential energy-saving advancements.

Solid-Phase Synthesis

A 2022 study proposed immobilizing the pyrazole intermediate on resin to simplify purification. However, the yield (52%) and scalability limitations hinder commercial adoption.

Analytical Characterization

Post-synthesis validation includes:

Industrial Scale-Up Challenges

| Challenge | Mitigation Strategy |

|---|---|

| Exothermic Sulfonation | Gradual reagent addition and jacketed reactor cooling |

| Sodium Nitrite Handling | Automated dosing systems to prevent thermal runaway |

| Tetrazole Stability | Storage under nitrogen at -20°C |

Applications in Agrochemical Synthesis

The compound’s primary use is in synthesizing azimsulfuron, a sulfonylurea herbicide controlling weeds in rice paddies. Its sulfonamide group enables herbicidal activity by inhibiting acetolactate synthase (ALS) in plants .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(2-methyl-2H-tetrazol-5-YL)-1H-pyrazole-5-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often require the presence of a base or acid catalyst.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

Overview

1-Methyl-4-(2-methyl-2H-tetrazol-5-YL)-1H-pyrazole-5-sulfonamide, with the CAS number 139481-22-4, is a compound characterized by its unique structure, which includes both a tetrazole and a pyrazole ring. This compound has garnered attention in various scientific fields due to its potential applications in chemistry, biology, and medicine.

Chemistry

- Building Block for Synthesis : This compound serves as an important intermediate in the synthesis of more complex molecules. Its unique functional groups allow chemists to modify and attach other chemical entities, facilitating the development of novel compounds with desired properties.

Biological Activities

- Antimicrobial Properties : Research has indicated that this compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents.

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell growth, indicating its potential as a therapeutic agent in oncology.

Medicinal Chemistry

- Drug Development : The compound is being explored for its potential as a drug candidate for various therapeutic applications. Its mechanism of action involves interactions with specific molecular targets such as enzymes or receptors, which can lead to biological effects beneficial in treating diseases.

Industrial Applications

- Material Science : In industry, this compound is utilized in the development of new materials and chemical processes. Its properties can be leveraged to create substances with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(2-methyl-2H-tetrazol-5-YL)-1H-pyrazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Azimsulfuron and Analogues

Key Observations :

- Azimsulfuron uniquely combines a sulfonamide, tetrazole, and pyrimidinylurea, enhancing its herbicidal specificity.

- 1-Methyl-4-phenyl-1H-pyrazole-5-sulfonamide lacks the tetrazole and urea moieties, resulting in reduced ALS inhibition .

- Tetrazole-thioether derivatives (e.g., compound from ) exhibit divergent biological activities due to the thioether linkage, which may alter membrane permeability .

Physicochemical Properties

Table 2: Physical and Chemical Properties

Key Observations :

Key Observations :

- Azimsulfuron’s H412 classification (harmful to aquatic life) necessitates careful application to prevent runoff .

- Structural modifications (e.g., replacing urea with nitrile in ’s compound) abolish herbicidal activity but may introduce new bioactivities .

Biological Activity

1-Methyl-4-(2-methyl-2H-tetrazol-5-YL)-1H-pyrazole-5-sulfonamide, with a CAS number of 139481-22-4, is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article delves into its biological activity, synthesizing findings from various studies and reports.

The compound is synthesized through the reaction of 1-methyl-4-(2-methyl-2H-tetrazol-5-yl)-1H-pyrazole with sulfonamide under controlled conditions, typically involving suitable solvents and catalysts to enhance yield and purity. The structural formula is essential for understanding its mechanism of action, which involves interactions with specific molecular targets in biological systems.

Biological Activity

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can inhibit the growth of several cancer cell lines, including prostate (DU-145), cervical (HeLa), lung (A549), liver (HepG2), and breast (MCF-7) cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase, thus preventing cancer cell proliferation .

The biological effects of this compound are attributed to its ability to interact with specific enzymes or receptors within cells. For instance, it may inhibit meprin enzymes, which play a role in various physiological processes. This interaction can lead to downstream effects that contribute to its antimicrobial and anticancer activities .

Case Studies

Several case studies highlight the efficacy of this compound:

- Anticancer Efficacy : In a study assessing multiple pyrazole derivatives, this compound was shown to possess an IC50 value comparable to established chemotherapeutics against A549 lung cancer cells. The compound induced apoptosis through caspase activation pathways .

- In Vivo Studies : Animal model studies have demonstrated that oral administration leads to reduced fasting blood glucose levels in diabetic mice, indicating potential applications in metabolic disorders as well .

Toxicological Profile

Despite its promising biological activities, the compound is classified as having acute toxicity (Category 4) and is harmful if swallowed. It also poses risks to aquatic environments, necessitating careful handling and disposal practices .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-methyl-4-(2-methyl-2H-tetrazol-5-yl)-1H-pyrazole-5-sulfonamide, and how do reaction conditions influence product purity?

- Methodological Answer : The compound can be synthesized via sulfonylation of the pyrazole precursor followed by tetrazole functionalization. For example, sulfonamide formation typically involves reacting 1-methyl-4-amino-pyrazole derivatives with sulfonyl chlorides under anhydrous conditions (e.g., dichloromethane, 0–5°C). The tetrazole moiety is introduced via [2+3] cycloaddition using sodium azide and nitriles, requiring strict temperature control (60–80°C) to avoid side reactions . Purity is optimized via recrystallization (e.g., ethanol/water mixtures) and monitored by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the pyrazole methyl group (δ ~3.5 ppm for ¹H; δ ~35 ppm for ¹³C) and tetrazole protons (δ ~8.5–9.5 ppm for ¹H).

- IR : Sulfonamide S=O stretching (1350–1150 cm⁻¹) and tetrazole C=N (1600–1500 cm⁻¹) .

- LC-MS : Molecular ion [M+H]⁺ at m/z 425.42 (C₁₃H₁₆N₁₀O₅S) with fragmentation patterns confirming the sulfonamide and tetrazole groups .

Q. What safety protocols are critical when handling this compound, given its regulatory classification?

- Methodological Answer : The compound is classified as Acute Tox. 4 (H302) and Aquatic Chronic 3 (H412) under EU regulations . Researchers must:

- Use PPE (gloves, lab coat, goggles) and work in a fume hood.

- Avoid aqueous discharge; collect waste in sealed containers for incineration.

- Monitor air exposure limits (TLV: <1 mg/m³) using gas chromatography or OSHA-compliant sensors .

Advanced Research Questions

Q. How does the crystal structure of this compound inform its reactivity and intermolecular interactions?

- Methodological Answer : X-ray crystallography reveals a triclinic lattice (space group P1) with key hydrogen bonds between the sulfonamide oxygen (O5) and tetrazole nitrogen (N7) atoms (distance: 2.89 Å). These interactions stabilize the conformation, influencing solubility and reactivity in polar solvents. The dihedral angle between pyrazole and tetrazole rings (12.7°) suggests limited π-π stacking, which may reduce aggregation in solution .

Q. What strategies resolve contradictions in reported synthetic yields for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from:

- Regioselectivity : Alkylation of 5-substituted tetrazoles can favor N1 or N2 isomers depending on solvent polarity (e.g., DMF vs. THF) .

- Purification : Gradient elution in HPLC (e.g., 10–90% acetonitrile in 0.1% formic acid) separates isomers missed by traditional column chromatography .

- Catalysis : Transition metal catalysts (e.g., CuI) improve tetrazole cycloaddition efficiency, reducing byproducts .

Q. How can computational modeling predict the biological activity of this sulfonamide-tetrazole hybrid?

- Methodological Answer :

- Molecular Docking : Target enzymes (e.g., carbonic anhydrase) using AutoDock Vina with sulfonamide as the zinc-binding group.

- ADME Prediction : SwissADME estimates moderate bioavailability (LogP ~1.8) but poor blood-brain barrier penetration due to sulfonamide polarity .

- SAR Analysis : Substituent effects on the pyrazole ring (e.g., electron-withdrawing groups) correlate with enhanced herbicidal activity in analogues .

Q. What experimental approaches validate hydrogen-bonding patterns observed in crystallographic studies?

- Methodological Answer :

- Solid-State NMR : ¹⁵N CP/MAS NMR confirms hydrogen bonding between sulfonamide NH and tetrazole N atoms (δ ~120 ppm for NH donors) .

- Thermal Analysis : DSC shows endothermic peaks at 170–176°C, consistent with lattice stability from H-bond networks .

- Solubility Tests : Reduced solubility in non-polar solvents (e.g., hexane) aligns with crystal packing dominated by polar interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.